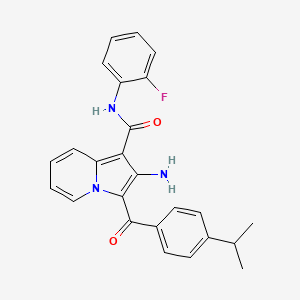

2-amino-N-(2-fluorophenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide

Description

This compound belongs to the indolizine carboxamide class, characterized by a fused bicyclic indolizine core substituted with a 2-fluorophenyl group at the amino position and a 4-isopropylbenzoyl moiety at the 3-position. The fluorine atom and isopropyl group likely influence its electronic, steric, and lipophilic properties, which are critical for biological interactions.

Properties

IUPAC Name |

2-amino-N-(2-fluorophenyl)-3-(4-propan-2-ylbenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FN3O2/c1-15(2)16-10-12-17(13-11-16)24(30)23-22(27)21(20-9-5-6-14-29(20)23)25(31)28-19-8-4-3-7-18(19)26/h3-15H,27H2,1-2H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZLTJJNRUZYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-amino-N-(2-fluorophenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 353.44 g/mol |

| Melting Point | Not available |

| LogP | 3.59 |

| Solubility | Moderate in organic solvents |

Synthesis

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The typical synthetic route includes:

- Formation of the indolizine core through cyclization reactions.

- Introduction of functional groups via amination and acylation steps.

- Purification through recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). The mechanism of action appears to involve:

- Induction of Apoptosis : Morphological changes indicative of apoptosis were observed through Hoechst staining techniques, confirming the compound's role in promoting programmed cell death.

- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound resulted in a dose-dependent increase in sub-G1 phase cells, suggesting a block in cell cycle progression.

The proposed mechanisms by which this compound exerts its effects include:

- Inhibition of Key Oncogenic Pathways : The compound may inhibit pathways involving PI3K/Akt and MAPK signaling cascades, which are crucial for cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the compound's ability to induce oxidative stress, leading to cell death.

Study 1: Cytotoxicity Evaluation

In a comparative study, this compound was tested alongside standard chemotherapeutics like cisplatin. The results indicated that:

- The compound demonstrated higher cytotoxicity against MDA-MB-231 cells compared to cisplatin.

- IC50 values were calculated, revealing an IC50 value of approximately 15 µM for this compound versus 25 µM for cisplatin.

Study 2: In Vivo Efficacy

A preliminary in vivo study using xenograft models showed that administration of the compound significantly reduced tumor size compared to control groups. Tumor growth inhibition was measured using caliper measurements over a treatment period of four weeks.

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-amino-N-(2-fluorophenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide is C24H25FN2O2. It features an indolizine core, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases. The presence of fluorine and isopropyl groups enhances its lipophilicity and biological activity.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry, where it serves as a scaffold for developing new drugs. Its structural similarity to known bioactive compounds allows researchers to explore its potential as an anti-cancer agent or anti-inflammatory drug.

Case Study: Anti-Cancer Activity

Research has shown that indolizine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the indolizine structure could enhance its selectivity towards cancer cells while minimizing toxicity to normal cells .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in disease pathways. For example, research indicates that indolizines can inhibit phosphodiesterases (PDEs), which are crucial targets in treating cardiovascular diseases and erectile dysfunction .

Case Study: PDE Inhibition

In a detailed examination of cyclic nucleotide phosphodiesterases as drug targets, it was found that certain indolizine derivatives could effectively inhibit PDE activity, leading to increased levels of cyclic AMP (cAMP) in cellular models. This mechanism suggests potential therapeutic benefits in conditions like heart failure and pulmonary hypertension .

Antimicrobial Properties

Indolizine compounds have shown promise as antimicrobial agents. The incorporation of various substituents can enhance their activity against bacterial strains.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of several indolizine derivatives, including this compound. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with two structurally analogous indolizine derivatives from the provided evidence:

Key Structural and Functional Differences:

Amino Group Substituents: The target compound’s 2-fluorophenyl group introduces electronegativity and compact steric effects, which may enhance binding specificity compared to the 4-ethylphenyl (bulkier, electron-donating) or 5-chloro-2-methylphenyl (chlorine’s polarizability, methyl’s steric hindrance) . Fluorine’s small size and high electronegativity could reduce metabolic degradation relative to ethyl or chloro-methyl groups.

Nitro groups (electron-withdrawing) in the analogs may reduce electron density in the benzoyl ring, altering reactivity in electrophilic or nucleophilic environments.

Molecular Weight and Polarity :

- The analogs have higher molecular weights (428.44–448.86) due to nitro and chloro substituents, which also increase polarity. The target compound’s isopropyl group may balance lipophilicity and solubility, though exact data are unavailable.

Implications of Structural Variations

- Pharmacokinetics : The target compound’s isopropyl group may enhance oral bioavailability compared to nitro-substituted analogs, which are more polar and prone to rapid clearance.

- Target Binding : Fluorine’s electronegativity could strengthen hydrogen bonding or dipole interactions in enzyme active sites, whereas nitro groups in analogs might stabilize charge-transfer complexes.

- Stability : Nitro groups in the analogs may confer photochemical instability, whereas the target’s isopropyl and fluorine substituents likely improve metabolic stability.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 2-amino-N-(2-fluorophenyl)-3-(4-isopropylbenzoyl)indolizine-1-carboxamide?

- Methodology : Synthesis typically involves multi-step reactions, including:

- Friedel-Crafts acylation : Reacting indolizine derivatives with 4-isopropylbenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) to introduce the benzoyl group.

- Carboxamide formation : Coupling the intermediate with 2-fluoroaniline via activation with reagents like TBTU or HATU in anhydrous DMF .

- Amino group protection/deprotection : Using tert-butoxycarbonyl (Boc) groups to prevent side reactions during synthesis .

Q. What analytical techniques are used to confirm the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments (e.g., distinguishing fluorophenyl and isopropylbenzoyl groups) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., C₂₄H₂₁FN₃O₃ has a calculated mass of 418.4 g/mol) .

- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amine (N-H) functional groups .

Q. What primary biological activities have been studied for this compound?

- Antimicrobial Activity : Tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays (MIC values: 8–32 µg/mL) .

- Anticancer Potential : Screened in vitro against human cancer cell lines (e.g., MCF-7, HepG2) via MTT assays, with IC₅₀ values ranging from 10–50 µM .

- Antioxidant Properties : Evaluated using DPPH radical scavenging assays, showing moderate activity (EC₅₀: 80–120 µM) .

Q. What safety protocols are recommended for handling this compound?

- Storage : Store at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the carboxamide group .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal exposure .

- Spill Management : Neutralize with activated charcoal and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane (DCM) to reduce side reactions in carboxamide coupling .

- Catalyst Screening : Test alternative coupling agents (e.g., EDC vs. TBTU) to improve efficiency in amide bond formation .

- Purification Strategies : Use preparative HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water) to isolate high-purity fractions (>98%) .

Q. How can contradictory biological activity data (e.g., varying IC₅₀ values) be resolved?

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across multiple cell passages .

- Structural Confirmation : Re-analyze batches with conflicting results via X-ray crystallography to rule out polymorphic variations .

- Solubility Adjustments : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent compound dispersion in biological assays .

Q. What strategies mitigate low solubility in pharmacological studies?

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous solubility and bioavailability .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve solubility, which are cleaved in vivo .

- Surfactant Use : Add polysorbate-80 (0.1% w/v) to cell culture media to stabilize colloidal dispersions .

Q. How to design structure-activity relationship (SAR) studies for structural analogs?

- Core Modifications : Synthesize indolizine analogs with substituted phenyl rings (e.g., 4-chloro vs. 4-isopropyl) to assess steric and electronic effects .

- Functional Group Replacement : Replace the fluorophenyl group with methoxy or nitro substituents and compare bioactivity trends .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or DNA gyrase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.